
2,6-Dinitro-4-(nonan-4-YL)phenyl decanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dinitro-4-(nonan-4-yl)phenyl decanoate is a chemical compound belonging to the class of esters. It is characterized by the presence of two nitro groups and a nonyl group attached to a phenyl ring, which is further esterified with decanoic acid. This compound is known for its applications in various fields, including agriculture and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dinitro-4-(nonan-4-yl)phenyl decanoate typically involves the esterification of 2,6-dinitro-4-(nonan-4-yl)phenol with decanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the phenol to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. The final product is typically purified through distillation or recrystallization to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dinitro-4-(nonan-4-yl)phenyl decanoate can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) for hydrolysis.
Major Products
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of 2,6-diamino-4-(nonan-4-yl)phenyl decanoate.
Substitution: Formation of 2,6-dinitro-4-(nonan-4-yl)phenol and decanoic acid.
Wissenschaftliche Forschungsanwendungen
2,6-Dinitro-4-(nonan-4-yl)phenyl decanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its role as an inhibitor of certain enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Wirkmechanismus
The mechanism of action of 2,6-Dinitro-4-(nonan-4-yl)phenyl decanoate involves the disruption of cellular processes in target organisms. The nitro groups in the compound can interfere with oxidative phosphorylation by uncoupling the proton gradient across the mitochondrial membrane, leading to the inhibition of ATP synthesis. This results in the disruption of energy production and ultimately causes cell death in target organisms.
Vergleich Mit ähnlichen Verbindungen
2,6-Dinitro-4-(nonan-4-yl)phenyl decanoate can be compared with other similar compounds such as:
Dinocap: A mixture of dinitrophenyl crotonate isomers used as a fungicide and acaricide.
The uniqueness of this compound lies in its specific ester structure, which imparts distinct physicochemical properties and biological activities compared to other dinitrophenyl compounds.
Eigenschaften
CAS-Nummer |
63713-11-1 |
|---|---|
Molekularformel |
C25H40N2O6 |
Molekulargewicht |
464.6 g/mol |
IUPAC-Name |
(2,6-dinitro-4-nonan-4-ylphenyl) decanoate |
InChI |
InChI=1S/C25H40N2O6/c1-4-7-9-10-11-12-14-17-24(28)33-25-22(26(29)30)18-21(19-23(25)27(31)32)20(15-6-3)16-13-8-5-2/h18-20H,4-17H2,1-3H3 |
InChI-Schlüssel |
WCAQOHGNODTHLA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(=O)OC1=C(C=C(C=C1[N+](=O)[O-])C(CCC)CCCCC)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Pyridin-2-yl)pyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione](/img/structure/B14506935.png)
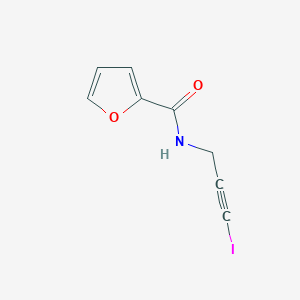
![N-[(Thiophen-2-yl)methyl]-1,2,3-thiadiazol-5-amine](/img/structure/B14506949.png)
![3-[(3-Iodophenyl)methylidene]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14506950.png)


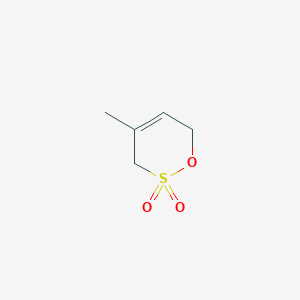


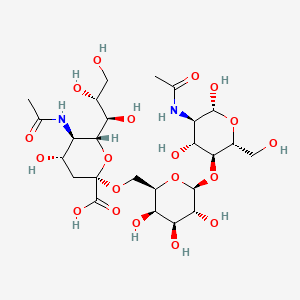
![{2-[4-(Propan-2-yl)-4,5-dihydro-1,3-oxazol-2-yl]phenyl}methanol](/img/structure/B14507002.png)
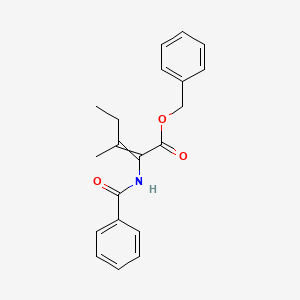
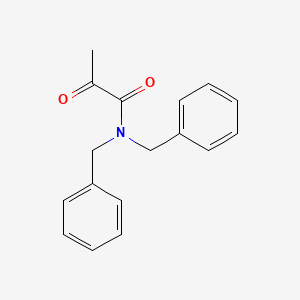
![1-(4-Phenylbicyclo[2.2.2]octan-1-yl)ethan-1-one](/img/structure/B14507013.png)
